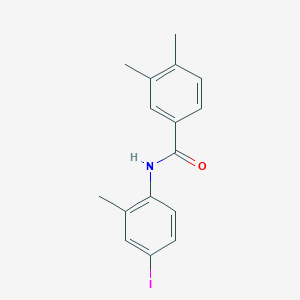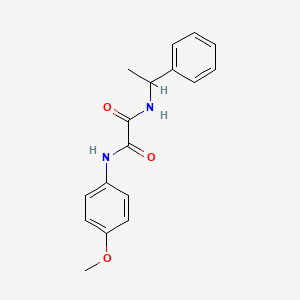
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide, also known as IMD 0354, is a synthetic small molecule inhibitor that targets the IκB kinase (IKK) complex. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 targets the IKK complex, which is a key mediator of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. By inhibiting the IKK complex, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 prevents the phosphorylation and subsequent degradation of IκB, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and downstream signaling.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis. It also inhibits angiogenesis and metastasis. Inflammatory responses are reduced by N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 through the suppression of cytokine production and the inhibition of leukocyte migration. In addition, this compound has been found to modulate the immune response by regulating the differentiation and activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have high potency and selectivity for the IKK complex. However, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, this compound has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 research. One area of interest is the development of more potent and selective IKK inhibitors based on the structure of N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354. Another direction is the investigation of the potential therapeutic applications of N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 in combination with other chemotherapeutic agents or immunotherapies. Finally, the clinical development of N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 for the treatment of cancer and inflammatory disorders is an important future direction.
Méthodes De Synthèse
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 can be synthesized through a multistep process involving the reaction of 4-iodo-2-methylphenol with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Applications De Recherche Scientifique
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been extensively studied for its potential therapeutic applications. In cancer research, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Inflammation and autoimmune disorders have also been targeted by N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354. This compound has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In addition, N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide 0354 has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propriétés
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-10-4-5-13(8-11(10)2)16(19)18-15-7-6-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIFIRMQVMUIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)
![5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline](/img/structure/B5211534.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)

![N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211572.png)
![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)
![{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5211591.png)